Cas no 2171200-17-0 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid)

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid
- EN300-1548863
- 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
- 2171200-17-0
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- インチ: 1S/C27H26N2O6/c1-16(13-25(30)29-24-14-17(34-2)11-12-22(24)26(31)32)28-27(33)35-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,14,16,23H,13,15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t16-/m1/s1
- InChIKey: IABLSBOGHLTQOV-MRXNPFEDSA-N
- ほほえんだ: O(C(N[C@H](C)CC(NC1C=C(C=CC=1C(=O)O)OC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 474.17908655g/mol
- どういたいしつりょう: 474.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 738
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 114Ų
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1548863-0.1g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171200-17-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1548863-0.5g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171200-17-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1548863-5000mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171200-17-0 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1548863-10000mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171200-17-0 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1548863-10.0g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171200-17-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1548863-0.25g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171200-17-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1548863-250mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171200-17-0 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1548863-1000mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171200-17-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1548863-50mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171200-17-0 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1548863-1.0g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171200-17-0 | 1g |
$3368.0 | 2023-06-05 |
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acidに関する追加情報
Comprehensive Profile of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid (CAS No. 2171200-17-0)
The compound 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid (CAS No. 2171200-17-0) is a sophisticated Fmoc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a chiral center at the 3R position and a methoxybenzoic acid moiety, makes it invaluable for designing bioactive peptides and small-molecule drugs. Researchers frequently search for "Fmoc-amino acid applications" or "CAS 2171200-17-0 solubility," reflecting its relevance in drug discovery workflows.
In the context of green chemistry trends, this compound aligns with the demand for sustainable peptide coupling reagents. Its Fmoc group allows for mild deprotection conditions, reducing environmental impact compared to older Boc-based protocols. Laboratories optimizing "microwave-assisted peptide synthesis" often employ derivatives like 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid to accelerate reactions while maintaining stereochemical integrity.
The 4-methoxybenzoic acid segment introduces intriguing pharmacophore properties, with potential applications in GPCR-targeted therapies—a hot topic in "neurodegenerative disease drug development" searches. Its CAS 2171200-17-0 identifier frequently appears in patents related to kinase inhibitors and allosteric modulators, particularly for conditions like diabetes and inflammation where methoxy-aromatic compounds show promise.
Analytical challenges surrounding this compound often prompt queries about "HPLC methods for Fmoc-amino acids." The chromophoric Fmoc group enables sensitive UV detection (typically at 265-290 nm), while the methoxybenzoic acid moiety influences reverse-phase retention times. Recent publications highlight its use in SPPS (Solid-Phase Peptide Synthesis) for creating constrained peptidomimetics, a technique growing in popularity due to demands for oral bioavailability optimization.
From a supply chain perspective, CAS 2171200-17-0 is often cross-referenced with searches for "GMP-grade amino acid derivatives" as biotech companies scale up peptide-based therapeutics. Its stability profile—resistant to racemization during activation—makes it preferable for large-scale manufacturing. The 3R configuration specifically attracts interest in macrocyclic drug design, addressing the pharmaceutical industry's focus on "beyond Rule of 5 molecules."
Emerging applications in PROTAC technology have further elevated interest in this compound. Its Fmoc-protected amine serves as an ideal handle for linker conjugation, while the methoxybenzoic acid can function as part of E3 ligase-recruiting moieties—answering frequent queries about "heterobifunctional degrader building blocks." This dual functionality positions 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid as a versatile tool in targeted protein degradation platforms.
The compound's crystallographic properties also merit discussion, particularly for researchers investigating "amino acid polymorphism." The methoxy group influences crystal packing, which has implications for formulation development—a critical consideration given current industry emphasis on "drug product manufacturability." Patent analyses reveal its incorporation in co-crystal engineering strategies to improve API solubility.
In computational chemistry circles, CAS 2171200-17-0 serves as a model for studying amide bond distortion due to its sterically hindered β-branched structure. Molecular dynamics simulations utilizing this compound contribute to understanding "conformational control in peptidomimetics"—a trending topic in AI-driven drug design forums. The chiral purity (>99% ee typically) makes it particularly valuable for enantioselective reaction development studies.
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